

Spectroscopic Analysis of 7-Methoxy-8-nitroquinoline: A Technical Overview

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Compound of Interest

Compound Name: 7-Methoxy-8-nitroquinoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic characterization of **7-Methoxy-8-nitroquinoline**. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected spectroscopic characteristics based on analogous compounds and details the general experimental protocols for acquiring such data.

Introduction

7-Methoxy-8-nitroquinoline is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in a wide range of pharmaceuticals. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is crucial for the structural elucidation and purity assessment of such compounds. While specific experimental data for **7-Methoxy-8-nitroquinoline** is not readily available in the public domain, this guide provides a framework for its analysis.

Expected Spectroscopic Data

Based on the analysis of structurally similar compounds, such as 7-methyl-8-nitroquinoline and other substituted quinolines, the following spectroscopic data can be anticipated for **7-Methoxy-8-nitroquinoline**.

Table 1: Predicted ¹H NMR Data for **7-Methoxy-8-nitroquinoline**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.9	dd	1H	H-2
~8.2	dd	1H	H-4
~7.5	dd	1H	H-3
~7.6	d	1H	H-5
~7.1	d	1H	H-6
~4.0	s	3H	-OCH ₃

Table 2: Predicted ¹³C NMR Data for **7-Methoxy-8-nitroquinoline**

Chemical Shift (δ) ppm	Assignment
~152	C-2
~136	C-4
~122	C-3
~148	C-8a
~130	C-4a
~128	C-5
~115	C-6
~155	C-7
~140	C-8
~57	-OCH ₃

Table 3: Predicted IR Absorption Bands for **7-Methoxy-8-nitroquinoline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H aromatic stretching
~2950-2850	Medium	C-H aliphatic stretching (-OCH ₃)
~1600, 1480	Strong, Medium	C=C aromatic ring stretching
~1530, 1350	Strong	N-O asymmetric and symmetric stretching (NO ₂)
~1250	Strong	C-O-C asymmetric stretching
~1050	Medium	C-O-C symmetric stretching

Table 4: Predicted Mass Spectrometry Data for **7-Methoxy-8-nitroquinoline**

m/z	Interpretation
204.05	[M] ⁺ (Molecular Ion)
189.03	[M-CH ₃] ⁺
174.05	[M-NO] ⁺
158.05	[M-NO ₂] ⁺
130.05	[M-NO ₂ -CO] ⁺

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of quinoline derivatives, which would be applicable to **7-Methoxy-8-nitroquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 or 500 MHz NMR spectrometer.
- Sample Preparation: The compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition: ^1H and ^{13}C NMR spectra are recorded at room temperature. Standard pulse sequences are used.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum is typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

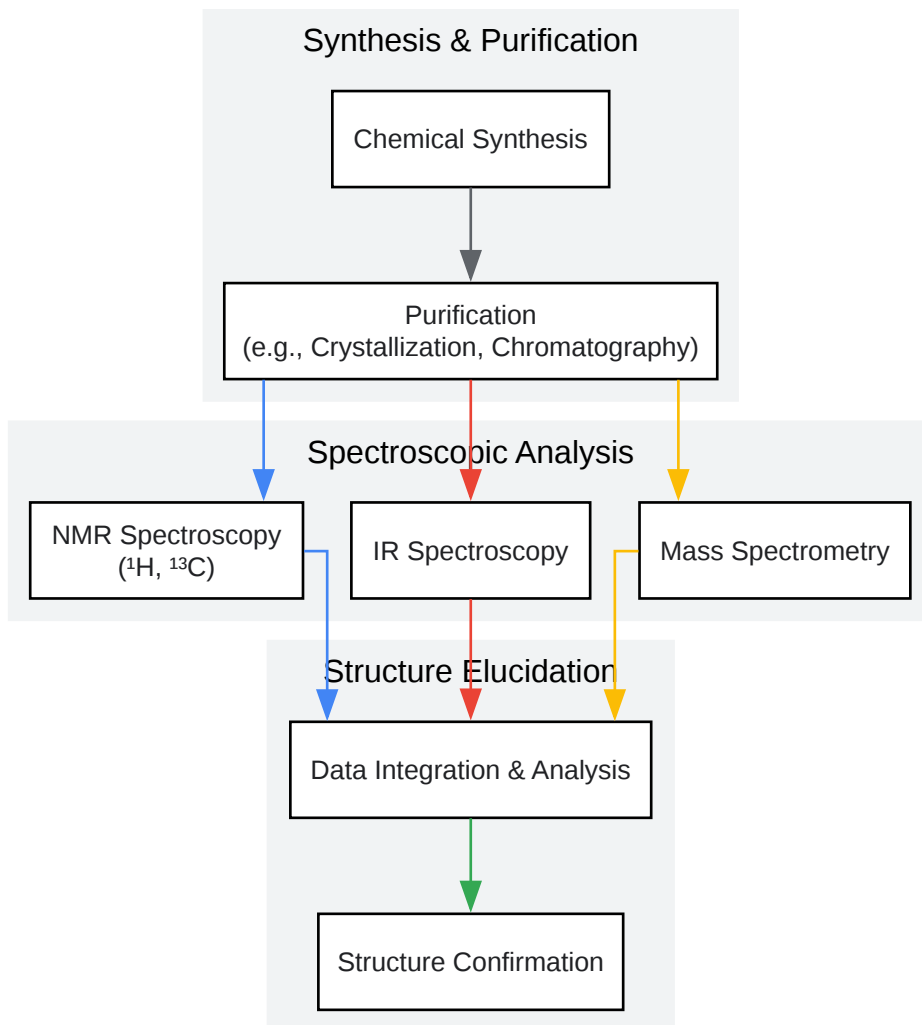
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.
- Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Workflow for Spectroscopic Analysis of a Chemical Compound



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While direct experimental spectroscopic data for **7-Methoxy-8-nitroquinoline** is not widely published, this guide provides a comprehensive overview of the expected data and the methodologies for its acquisition. The provided tables of predicted spectroscopic values serve as a valuable reference for researchers working on the synthesis and characterization of this and related quinoline derivatives. The outlined experimental protocols and workflow diagram

offer a standardized approach for the structural elucidation of novel compounds in drug discovery and development.

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